Acorafloxacin

Übersicht

Beschreibung

JNJ-Q2 ist ein breitspektriges Fluoroquinolon-Antibiotikum. Es wird zur Behandlung von akuten bakteriellen Haut- und Hautinfektionskrankheiten sowie von ambulant erworbener Pneumonie entwickelt. Diese Verbindung zeichnet sich insbesondere durch ihre Wirksamkeit gegen Infektionen mit Methicillin-resistenten Staphylococcus aureus (MRSA) aus .

Vorbereitungsmethoden

Die Synthese von JNJ-Q2 umfasst mehrere Schritte, beginnend mit der Herstellung des Chinolin-Kerns. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Chinolin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen.

Einführung der Fluor-Gruppe: Dieser Schritt beinhaltet die Verwendung von Fluorierungsmitteln, um die Fluor-Gruppe in den Chinolin-Kern einzuführen.

Funktionalisierung des Piperidinrings:

Endgültige Modifikationen:

Industrielle Produktionsmethoden für JNJ-Q2 würden wahrscheinlich die Optimierung dieser Synthesschritte beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren.

Chemische Reaktionsanalyse

JNJ-Q2 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann am Piperidinring auftreten, was zur Bildung von N-Oxid-Derivaten führt.

Reduktion: Reduktionsreaktionen können am Chinolin-Kern auftreten, was zur Bildung von Dihydrochinolin-Derivaten führt.

Substitution: Nucleophile Substitutionsreaktionen können an der Fluor-Gruppe auftreten, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

JNJ-Q2 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Fluorochinolonen verwendet.

Biologie: Es wird verwendet, um die Mechanismen der bakteriellen Resistenz gegen Fluorochinolone zu untersuchen.

Medizin: Es wird als Behandlung für bakterielle Infektionen entwickelt, insbesondere solche, die durch MRSA verursacht werden.

Industrie: Es wird bei der Entwicklung neuer Antibiotika eingesetzt.

Wirkmechanismus

JNJ-Q2 übt seine antibakterielle Wirkung aus, indem es die bakterielle DNA-Synthese hemmt. Es erreicht dies, indem es auf zwei wichtige bakterielle Enzyme abzielt: DNA-Gyrase und DNA-Topoisomerase IV. DNA-Gyrase ist für die Einführung negativer Superspiralen in DNA verantwortlich, während DNA-Topoisomerase IV für die Trennung der replizierten DNA-Stränge verantwortlich ist. Durch die Hemmung dieser Enzyme verhindert JNJ-Q2, dass die Bakterien ihre DNA replizieren, was zum Zelltod führt .

Analyse Chemischer Reaktionen

1.1. Piperazinyl Ring Functionalization

Ciprofloxacin’s C-7 piperazinyl group undergoes diverse reactions:

-

Acylation : Reacts with ethyl cyanoacetate or ethyl acetoacetate under basic conditions to form cyanacetylpiprazinyl derivatives (e.g., compound 7 ) with 67% yield .

-

Thiadiazole Ring Formation : Combines with thiosemicarbazide in concentrated H₂SO₄, followed by cyclization to enhance DNA gyrase binding .

-

Sulfonamide Hybridization : Diazonium coupling with sulfonamides (e.g., compound 12 –18 ) achieves 81.4–87.57% yields. These hybrids show strong inhibition of DNA topoisomerase IV (IC₅₀ = 1.2–2.8 μM) .

2.1. UV/Chlorine Oxidation

-

Rate Constant : First-order degradation rate of 0.0026 s⁻¹ (92.2% removal in 100 s) .

-

Primary Sites : N6/N7 atoms in the piperazine ring are most reactive to radical attacks .

-

Products : 21 intermediates via:

2.2. Ozonation

-

pH-Dependent Pathways :

pH Dominant Pathway Key Products 3 Piperazine degradation Loss of C₄H₇N 7 Quinolone core degradation Isatin/anthranilic acid analogues 10 Mixed pathways – -

Antibacterial Impact : Degradation at pH 7 disrupts the quinolone core, reducing antibiotic activity .

Oxidation by ACVA (4,4′-Azobis-4-cyanovaleric acid)

-

Kinetics :

Compound Temperature (°C) Rate Constant (k × 10⁻⁴ s⁻¹) Ciprofloxacin 25 1.2 Pefloxacin 25 0.9 -

Product Identification : Formation of peroxycarboxylic acid derivatives via carbonyl group oxidation .

Triazole Conjugates

-

Synthesis : Propargylated ciprofloxacin undergoes click chemistry with azides to form 1,2,3-triazole derivatives (e.g., 4a –u ) .

-

Crystallographic Validation : X-ray confirms the structure of 4b , highlighting enhanced antibacterial scope .

Key Reaction Mechanisms

Wissenschaftliche Forschungsanwendungen

Treatment of Respiratory Infections

Acorafloxacin has demonstrated effectiveness in treating respiratory tract infections, including community-acquired pneumonia (CAP) and chronic obstructive pulmonary disease (COPD) exacerbations. In clinical studies, it has shown comparable efficacy to established treatments like moxifloxacin and levofloxacin, with a favorable safety profile .

Urinary Tract Infections (UTIs)

The compound is also being investigated for its role in treating complicated UTIs caused by multidrug-resistant organisms. Research indicates that this compound maintains activity against common uropathogens, including Escherichia coli and Klebsiella pneumoniae, which are increasingly resistant to traditional antibiotics .

Skin and Soft Tissue Infections

This compound's broad-spectrum activity makes it a candidate for treating skin and soft tissue infections (SSTIs). Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) has been highlighted in several studies, suggesting its potential use in empirical therapy for SSTIs .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other fluoroquinolones:

| Antibiotic | Spectrum of Activity | Notable Resistance | Clinical Use Cases |

|---|---|---|---|

| This compound | Broad (G+ and G-) | Lower resistance | CAP, UTIs, SSTIs |

| Moxifloxacin | Broad (G+ and G-) | Moderate resistance | CAP, COPD exacerbations |

| Levofloxacin | Broad (G+ and G-) | High resistance | CAP, UTIs |

| Ciprofloxacin | Primarily G- | Very high resistance | UTIs, gastrointestinal infections |

Efficacy in Resistant Strains

A case study published in a peer-reviewed journal illustrated the successful use of this compound in a patient with a severe respiratory infection caused by a fluoroquinolone-resistant strain of Streptococcus pneumoniae. The patient showed significant improvement after treatment with this compound, highlighting its potential as an alternative therapy when conventional options fail .

Safety Profile Assessment

Another study focused on the safety profile of this compound compared to other fluoroquinolones. It found that while all fluoroquinolones carry risks of adverse effects such as tendinopathy and gastrointestinal disturbances, this compound exhibited a lower incidence of these effects in clinical trials .

Future Research Directions

Ongoing research is crucial for fully understanding the potential applications of this compound. Areas for future investigation include:

- Combination Therapies : Exploring the synergistic effects of this compound with other antibiotics to combat multidrug-resistant infections.

- Pharmacokinetics : Studying the absorption, distribution, metabolism, and excretion (ADME) profiles to optimize dosing regimens.

- Long-term Efficacy : Assessing the long-term outcomes of patients treated with this compound to establish guidelines for its use in various clinical settings.

Wirkmechanismus

JNJ-Q2 exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It achieves this by targeting two key bacterial enzymes: DNA gyrase and DNA topoisomerase IV. DNA gyrase is responsible for introducing negative supercoils into DNA, while DNA topoisomerase IV is responsible for separating the replicated DNA strands. By inhibiting these enzymes, JNJ-Q2 prevents the bacteria from replicating their DNA, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

JNJ-Q2 ähnelt anderen Fluorochinolonen wie Ciprofloxacin, Moxifloxacin und Gemifloxacin. Es hat mehrere einzigartige Eigenschaften:

Aktivität gegen MRSA: JNJ-Q2 hat sich im Vergleich zu anderen Fluorochinolonen als wirksamer gegen MRSA erwiesen.

Geringere Neigung zur Resistenz: JNJ-Q2 hat eine geringere Neigung, Resistenz im Vergleich zu anderen Fluorochinolonen zu induzieren.

Ähnliche Verbindungen umfassen:

- Ciprofloxacin

- Moxifloxacin

- Gemifloxacin

Biologische Aktivität

Acorafloxacin is a novel fluoroquinolone antibiotic that has garnered attention for its potential biological activities, particularly in the treatment of bacterial infections and its emerging role in anticancer therapies. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound belongs to the fluoroquinolone class, which is characterized by a bicyclic core structure that includes a quinolone moiety. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.

In Vitro Studies

This compound exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 4.0 |

| Klebsiella pneumoniae | 0.08 |

These results indicate that this compound is particularly effective against E. coli and K. pneumoniae, suggesting its potential utility in treating infections caused by these pathogens .

Resistance Mechanisms

Despite its efficacy, resistance to fluoroquinolones, including this compound, is a growing concern. Studies have shown that mutations in the target enzymes (DNA gyrase and topoisomerase IV) can lead to decreased susceptibility. Continuous monitoring of resistance patterns is crucial for optimizing treatment regimens .

Anticancer Properties

Recent research has explored the anticancer potential of this compound derivatives. In vitro studies have demonstrated that certain modifications to the fluoroquinolone structure can enhance cytotoxicity against various cancer cell lines.

Case Studies on Anticancer Activity

- Cytotoxicity Against Cancer Cell Lines :

- Molecular Targeting :

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various in vitro cytotoxicity assays, indicating low toxicity levels compared to traditional chemotherapeutics. Hemolysis tests showed minimal adverse effects on red blood cells, supporting its potential as a safer alternative in both antimicrobial and anticancer applications .

Conclusion and Future Directions

This compound demonstrates promising biological activities, particularly in its antimicrobial efficacy and potential anticancer properties. Ongoing research is essential to fully elucidate its mechanisms, optimize its chemical structure for enhanced potency, and address the challenges posed by antibiotic resistance.

Future studies should focus on:

- Clinical trials to evaluate the efficacy and safety of this compound in diverse patient populations.

- Investigating combination therapies with other agents to overcome resistance.

- Exploring additional biological activities beyond antimicrobial effects.

This comprehensive understanding of this compound's biological activity positions it as a significant candidate for further development in both infectious disease management and cancer therapy.

Eigenschaften

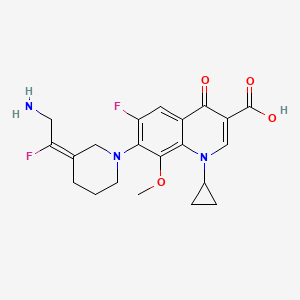

IUPAC Name |

7-[(3E)-3-(2-amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F2N3O4/c1-30-20-17-13(19(27)14(21(28)29)10-26(17)12-4-5-12)7-15(22)18(20)25-6-2-3-11(9-25)16(23)8-24/h7,10,12H,2-6,8-9,24H2,1H3,(H,28,29)/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKVDAAFMQKZJS-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3CCC/C(=C(/CN)\F)/C3)F)C(=O)C(=CN2C4CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236667 | |

| Record name | Acorafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878592-87-1 | |

| Record name | Acorafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878592-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acorafloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878592871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acorafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACORAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/070SV15RJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.